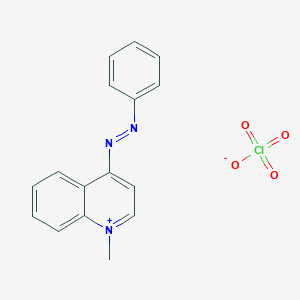

1-Methyl-4-(phenylazo)-quinolinium perchlorate

Descripción general

Descripción

1-Methyl-4-(phenylazo)-quinolinium perchlorate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinolinium salts and is characterized by the presence of a phenylazo group attached to the quinolinium ring

Métodos De Preparación

The synthesis of 1-Methyl-4-(phenylazo)-quinolinium perchlorate typically involves the following steps:

Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives. The process often involves the cyclization of aniline with aldehydes or ketones under acidic conditions to form the quinolinium ring.

Introduction of the Phenylazo Group: The phenylazo group is introduced through a diazotization reaction. Aniline is first converted to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with the quinolinium core to form the phenylazo-quinolinium compound.

Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the phenylazo-quinolinium compound with perchloric acid.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-Methyl-4-(phenylazo)-quinolinium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinolinium N-oxide derivatives.

Reduction: Reduction of the phenylazo group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst. This results in the formation of the corresponding aniline derivative.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenylazo group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : The compound serves as a reagent in organic synthesis, particularly in forming complex heterocyclic structures. It is also a precursor for synthesizing other quinolinium derivatives.

- Dye Chemistry : Its vibrant color and stability make it suitable for dye production in various applications, including textiles and printing.

Biology

- Fluorescent Probes : Due to its unique photophysical properties, it is studied as a potential fluorescent probe for labeling and tracking biological molecules in assays. This application is particularly relevant in cellular imaging and diagnostics .

Medicine

- Drug Development : The compound shows promise in medicinal chemistry as a candidate for drug development due to its ability to interact with biological targets. Research focuses on its efficacy against specific diseases and conditions, making it a subject of interest for therapeutic applications.

Industry

- Dyes and Pigments Production : Its stability and vibrant color make it valuable in industrial applications, particularly in producing dyes for textiles and printing materials .

Data Tables

- Fluorescent Probes in Cellular Imaging :

- Synthesis of Quinoline Derivatives :

- Dye Production Efficiency :

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(phenylazo)-quinolinium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The phenylazo group plays a crucial role in these interactions, as it can undergo reversible redox reactions, influencing the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

1-Methyl-4-(phenylazo)-quinolinium perchlorate can be compared with other similar compounds, such as:

4-(Phenylazo)quinoline: This compound lacks the methyl group on the quinolinium ring, which can influence its chemical reactivity and biological activity.

1-Methylquinolinium iodide: This compound lacks the phenylazo group, making it less versatile in terms of chemical reactions and applications.

4-(Phenylazo)pyridine: This compound has a pyridine ring instead of a quinolinium ring, which can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its combination of the quinolinium core and the phenylazo group, providing a distinct set of chemical and biological properties that make it valuable for various applications.

Actividad Biológica

1-Methyl-4-(phenylazo)-quinolinium perchlorate is a synthetic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and molecular biology.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinolinium core and a phenylazo group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The primary biological target of this compound is acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound can increase the levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission and influencing various neurological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to AChE, altering its activity and leading to increased acetylcholine levels.

- Fluorescent Properties : Its unique photophysical properties allow it to act as a fluorescent probe in biological assays, facilitating the tracking of biomolecules.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase, affecting neurotransmitter levels. |

| Fluorescent Probe | Utilized in various assays for tracking biological molecules. |

| Potential Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |

| Cellular Interaction | Alters cellular functions through protein interactions and redox reactions. |

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neurotransmission Studies : Research indicates that compounds that inhibit AChE can have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to enhance acetylcholine levels suggests it could be explored for similar therapeutic applications.

- Fluorescent Labeling Applications : A study demonstrated the use of this compound as a fluorescent tag in live-cell imaging, showcasing its ability to label specific proteins within cellular environments. This application is particularly valuable in understanding protein dynamics and interactions within living cells.

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 4-(Phenylazo)quinoline | Lacks methyl group; different reactivity profile. |

| 1-Methylquinolinium iodide | Lacks phenylazo group; less versatile for biological applications. |

| 4-(Phenylazo)pyridine | Contains pyridine instead of quinolinium; alters electronic properties. |

Propiedades

IUPAC Name |

(1-methylquinolin-1-ium-4-yl)-phenyldiazene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N3.ClHO4/c1-19-12-11-15(14-9-5-6-10-16(14)19)18-17-13-7-3-2-4-8-13;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPVFQQMHUZSPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376232 | |

| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-12-7 | |

| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.